1,4-Dioxaspiro[4.5]decane-6-carbonitrile
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Overview
Description
1,4-Dioxaspiro[4.5]decane-6-carbonitrile: is a chemical compound with the molecular formula C9H13NO2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decane-6-carbonitrile typically involves the formation of the spiro ring system through a series of chemical reactions. One common method involves the reaction of a suitable dioxolane derivative with a nitrile compound under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1,4-Dioxaspiro[4.5]decane-6-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decane-6-carbonitrile can be compared with other similar spiro compounds, such as:
1,4-Dioxaspiro[4.5]decane: This compound has a similar spiro ring structure but lacks the nitrile group, which can affect its reactivity and applications.
1,6-Dioxaspiro[4.5]decane:
1,4-Dioxaspiro[4.5]decane-6-carboxylic acid:
The unique structural features of this compound, such as the presence of the nitrile group, make it distinct from these similar compounds and contribute to its specific properties and applications.
Biological Activity
1,4-Dioxaspiro[4.5]decane-6-carbonitrile is a spirocyclic organic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol. This compound has garnered attention for its potential biological activities, particularly as a metalloproteinase inhibitor, which could have implications in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The unique spirocyclic structure of this compound contributes to its distinct chemical properties and reactivity. The presence of a quaternary carbon atom shared between two ring systems enhances its utility as an intermediate in synthesizing various biologically active compounds.
Inhibition of Metalloproteinases
This compound has been identified as a potential inhibitor of metalloproteinases, enzymes that play a crucial role in tissue remodeling and are often implicated in cancer progression. By binding to the active sites of these enzymes, the compound can inhibit their function, thereby reducing tumor growth and metastasis .
Anticancer Properties
Research indicates that the compound may interact with specific molecular targets involved in cancer progression. Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.
- Cellular Pathways : By modulating enzyme activity, the compound can influence cellular signaling pathways that regulate cell proliferation and apoptosis .
Study on Cytotoxicity
A study investigating the cytotoxic effects of this compound on human cancer cell lines reported significant reductions in cell viability at concentrations above 10 µM. The study concluded that the compound's structural features are critical for its biological activity .
Efficacy Against Tumor Growth
In vivo studies demonstrated that administration of this compound resulted in a marked reduction in tumor size in animal models compared to controls. This suggests that the compound may have therapeutic potential in oncology .
Comparative Analysis with Similar Compounds
The following table summarizes key similarities and differences between this compound and related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid | Contains a carboxylic acid group | Moderate inhibition of metalloproteinases |
8-Cyano-1,4-dioxaspiro[4.5]decane | Similar spirocyclic structure | Enhanced cytotoxicity against cancer cells |
(R)-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde | Contains an aldehyde group | Potential for asymmetric synthesis |
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decane-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-7-8-3-1-2-4-9(8)11-5-6-12-9/h8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBKKTHRFCXLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)C#N)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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